N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride
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Overview
Description
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is a chemical compound with the molecular formula C14H30ClNO3. It is known for its unique structure, which includes a morpholine ring and a gamma-hydroxy group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride typically involves the reaction of morpholine with a suitable gamma-hydroxy pentanamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of temperature and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The gamma-hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride involves its interaction with specific molecular targets. The gamma-hydroxy group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with various receptors and enzymes. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-4-morpholinepentanamide
- N,N-Dibutyl-gamma-hydroxy-4-piperidinepentanamide
- N,N-Dibutyl-gamma-hydroxy-4-pyrrolidinepentanamide
Uniqueness
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is unique due to its combination of a gamma-hydroxy group and a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
65446-86-8 |
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Molecular Formula |
C17H35ClN2O3 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
N,N-dibutyl-4-hydroxy-5-morpholin-4-ylpentanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O3.ClH/c1-3-5-9-19(10-6-4-2)17(21)8-7-16(20)15-18-11-13-22-14-12-18;/h16,20H,3-15H2,1-2H3;1H |
InChI Key |
UQQZUZQOHPYUHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCC(CN1CCOCC1)O.Cl |
Origin of Product |
United States |
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